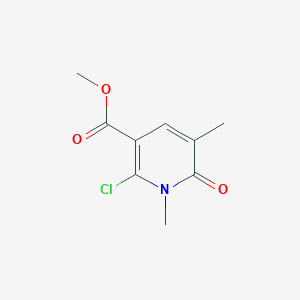

Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a dihydropyridine core substituted with chlorine, methyl, and ester groups. Key structural attributes include:

- 2-Chloro substituent: Electron-withdrawing, influencing electronic distribution and reactivity.

- 1,5-Dimethyl groups: Enhance steric bulk and modulate solubility.

- 3-Carboxylate ester: A methyl ester group that impacts lipophilicity and hydrolysis kinetics.

Applications may include roles as intermediates in drug discovery, particularly for bromodomain inhibitors or anti-inflammatory agents, inferred from structurally related compounds in the evidence .

Properties

IUPAC Name |

methyl 2-chloro-1,5-dimethyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-4-6(9(13)14-3)7(10)11(2)8(5)12/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYJYCMITAODSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N(C1=O)C)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501159596 | |

| Record name | Methyl 2-chloro-1,6-dihydro-1,5-dimethyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869357-64-2 | |

| Record name | Methyl 2-chloro-1,6-dihydro-1,5-dimethyl-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869357-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-1,6-dihydro-1,5-dimethyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501159596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the following steps:

Chlorination: The starting material, a suitable pyridine derivative, undergoes chlorination to introduce the chlorine atom at the 2-position.

Methylation: The chlorinated pyridine is then methylated at the 1- and 5-positions to introduce the methyl groups.

Oxidation: The pyridine ring is oxidized to form the 6-oxo group.

Carboxylation: Finally, the carboxylate group is introduced at the 3-position to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: Oxidation reactions can further modify the pyridine ring, introducing additional functional groups.

Reduction: Reduction reactions can reduce the pyridine ring, altering its electronic properties.

Substitution: Substitution reactions can replace the chlorine or methyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).

Substitution: Common reagents include nucleophiles such as amines and alcohols.

Major Products Formed:

Oxidation: Products may include pyridine N-oxides or fully oxidized pyridine derivatives.

Reduction: Products may include partially reduced pyridine derivatives.

Substitution: Products may include various substituted pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

Medicine: In the field of medicine, derivatives of this compound have been explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific derivatives being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison of Analogs

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 2-chloro group in the target compound reduces electron density in the dihydropyridine ring compared to 2-hydroxyphenyl in the triazolopyrimidine analog, which donates electrons via resonance. This difference may alter redox behavior and nucleophilic attack susceptibility .

Hydrogen Bonding and Crystallinity :

- The hydroxyl group in Ethyl-triazolopyrimidine-6-carboxylate enables strong hydrogen bonding (IR ν 3425 cm⁻¹), contributing to its higher melting point (206°C). In contrast, the target compound’s chloro and ester groups participate in weaker dipole interactions, likely reducing crystallinity .

Biological Relevance :

- The tert-butyl-benzoimidazole analog () demonstrates how fused aromatic systems (e.g., benzoimidazole) improve target selectivity in bromodomain inhibitors. The target compound’s simpler dihydropyridine structure may serve as a modular scaffold for further functionalization .

Synthetic Considerations :

- Sodium dithionite (Na₂S₂O₄) is employed in the synthesis of tert-butyl analogs () for reductive coupling. Similar conditions might apply to the target compound, though the chloro substituent may necessitate specialized halogenation steps .

Biological Activity

Methyl 2-chloro-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (commonly referred to as Compound 1) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridine core with a chloro substituent and a carboxylate group, contributing to its biological activity. The molecular formula is , with a molecular weight of 215.63 g/mol. Its structure is essential for its interaction with biological targets.

Cardiovascular Effects

Dihydropyridines are primarily recognized for their role as calcium channel blockers. Studies have shown that this compound exhibits significant activity in inhibiting L-type calcium channels, which are crucial in regulating vascular tone and cardiac function. This inhibition can lead to vasodilation and decreased blood pressure, making it a candidate for treating hypertension and related cardiovascular disorders .

Antiviral Activity

Research has indicated that derivatives of dihydropyridines possess antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viral strains, including hepatitis A virus (HAV) and tobacco mosaic virus (TMV). The mechanism often involves interference with viral replication processes .

Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro studies demonstrated that certain dihydropyridine derivatives exhibit antiproliferative effects on glioma cell lines. The ability to induce apoptosis in cancer cells while sparing normal cells is a significant focus of ongoing research .

Case Studies

- Antiviral Efficacy : A study reported that similar compounds demonstrated higher antiviral activities against tobacco mosaic virus compared to standard treatments. The curative activity was measured at concentrations around 500 μg/mL, showcasing the potential of these compounds in antiviral therapy .

- Cardiovascular Applications : In animal models, this compound was found to effectively lower blood pressure and improve cardiac output without significant side effects. These findings suggest its utility in managing chronic hypertension .

Comparative Analysis of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.